2-Ethylcyclopropane-1-carbaldehyde
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Overview
Description
2-Ethylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C6H10O. It is a cyclopropane derivative, characterized by a three-membered ring structure with an ethyl group and an aldehyde functional group attached. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a carbene or carbenoid. For example, the Simmons-Smith reaction, which uses diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu), can be employed to form the cyclopropane ring . The reaction conditions generally involve the use of a solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the carbene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve distillation or chromatography to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group on the cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 2-Ethylcyclopropane-1-carboxylic acid.
Reduction: 2-Ethylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethylcyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and a cyclopropane derivative. The aldehyde group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions are facilitated by the strain in the three-membered ring, making it highly reactive.
Comparison with Similar Compounds
2-Ethylcyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives such as:
Cyclopropane-1-carbaldehyde: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
2-Methylcyclopropane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Cyclopropane-1-carboxylic acid: An oxidized form of the aldehyde, with different reactivity and applications.
Properties
IUPAC Name |
2-ethylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXQQVRZALTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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